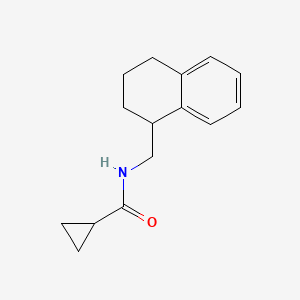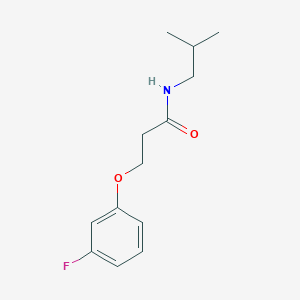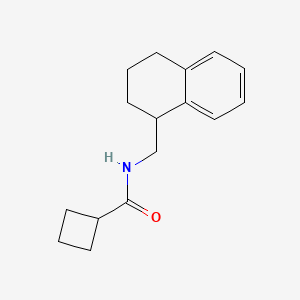
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide, also known as THN-CBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THN-CBD is a derivative of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. THN-CBD has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide is not fully understood, but it is believed to interact with the endocannabinoid system (ECS). The ECS is a complex signaling system that plays a role in regulating a range of physiological processes, including pain, mood, and appetite. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide is thought to interact with the CB1 and CB2 receptors of the ECS, although the specific mechanisms of this interaction are still being studied.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anxiolytic properties, N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide has been found to have antioxidant effects and may be neuroprotective. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its synthetic nature, which allows for precise control over the purity and concentration of the compound. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide is also stable and can be stored for long periods of time. However, one limitation is that N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide is relatively new and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are several future directions for research on N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for pain, particularly chronic pain. Further studies are needed to fully understand the mechanisms of action of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide in its pure form.
Applications De Recherche Scientifique
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide can reduce anxiety-like behavior in mice, suggesting its potential as an anxiolytic agent.
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(12-8-9-12)16-10-13-6-3-5-11-4-1-2-7-14(11)13/h1-2,4,7,12-13H,3,5-6,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSGJNYDTLQUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)

![N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)

![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)

![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)